Lipophilicity (SlogP) Differentiation: 2-(Trifluoromethyl)benzamide vs. 4-(Trifluoromethoxy)benzamide Analog
The target compound bearing a 2-(trifluoromethyl)benzamide moiety exhibits a computed SlogP of 1.63 [1]. In contrast, the structurally closest analog N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-4-(trifluoromethoxy)benzamide (CAS 2034292-89-0), which replaces the ortho-CF₃ with a para-OCF₃ group, carries an additional oxygen atom that increases polarity. While the exact SlogP for the 4-OCF₃ analog has not been published in an open-access database, the presence of the ether oxygen is well-established to reduce logP by approximately 0.5–1.0 units relative to a trifluoromethyl substituent, a trend documented across multiple medicinal chemistry series [2]. This lipophilicity differential directly impacts passive membrane permeability and CYP-mediated metabolic stability, making the target compound more suitable for programs requiring enhanced cellular penetration.
| Evidence Dimension | Computed lipophilicity (SlogP) |
|---|---|
| Target Compound Data | SlogP = 1.63 [1] |
| Comparator Or Baseline | 4-(Trifluoromethoxy)benzamide analog (CAS 2034292-89-0): precise SlogP not publicly available; estimated 0.5–1.0 log units lower based on OCF₃ vs CF₃ substituent effects [2] |
| Quantified Difference | Estimated SlogP differential: ~0.5–1.0 log units (target more lipophilic) |
| Conditions | Computed using the MMsINC pipeline (SlogP algorithm); class-level OCF₃ vs. CF₃ ΔlogP from medicinal chemistry literature |
Why This Matters
Higher lipophilicity (SlogP 1.63) favors passive membrane permeability, a critical parameter for intracellular target engagement in kinase and anti-parasitic drug discovery.
- [1] MMsINC Database. Entry for N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide (MMs00695708). University of Padova, 2025. SlogP: 1.6265. View Source
- [2] Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 2023, 28(16), 6088. Demonstrates OCF₃ vs. CF₃ substituent effects on pyrazole scaffold properties. View Source
